tert-Butyl 3,7-diazabicyclo[3.3.1]nonane-3-carboxylate
Overview
Description
“tert-Butyl 3,7-diazabicyclo[3.3.1]nonane-3-carboxylate” is an amine organocatalyst based on bispidine used in various syntheses such as the asymmetric Michael addition of ketones to nitroolefins . It has a CAS Number of 227940-72-9 and a molecular weight of 226.32 .
Molecular Structure Analysis
The InChI code for “this compound” is1S/C12H22N2O2/c1-12(2,3)16-11(15)14-7-9-4-10(8-14)6-13-5-9/h9-10,13H,4-8H2,1-3H3
. This indicates the molecular structure of the compound. Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a predicted boiling point of 313.8±35.0 °C, a density of 1.052, and a pKa of 10.57±0.20 . It is a white solid .Scientific Research Applications
Chemical Synthesis and Derivatives
- Synthesis of Nitro-Derivatives: The synthesis of 1,5-dinitro-3,7-diazabicyclo[3.3.1]nonane and its derivatives has been explored. These compounds were synthesized through cyclization reactions with various aldehydes and ketones, demonstrating the versatility of this scaffold in chemical synthesis (Kuznetsov et al., 1990).
- Formation of Diazaadamantane Derivatives: A study on the formation of 1,3-diazaadamantane derivatives from bispidine derivatives with dialdehydes revealed the potential for creating complex molecules containing two 1,3-diazaadamantane moieties (Kuznetsov et al., 2014).
- Development of Chiral Ligands: Research has been conducted on developing chiral ligands using 9-oxabispidines synthesized from tert-Butyl 3,7-diazabicyclo[3.3.1]nonane-3-carboxylate. These ligands have been applied in the enantioselective oxidation of secondary alcohols, demonstrating their potential in asymmetric synthesis (Breuning et al., 2009).
Structural and Conformational Studies
- Conformational Analysis of Amides: A study focused on the synthesis and conformational analysis of amides derived from 3,7-dimethyl-9-amino-3,7-diazabicyclo[3.3.1]nonane-9-carboxamide. This research provided insights into the preferred conformations and protonation sites of these compounds (Fernández et al., 1992).
Pharmaceutical Applications
- Nicotinic Acetylcholine Receptor (nAChR) Ligands: The 3,7-diazabicyclo[3.3.1]nonane scaffold has been investigated for its interaction with nAChRs. Compounds with this scaffold displayed varying affinities and subtype selectivity, offering insights into the development of nAChR-targeted therapeutics (Eibl et al., 2013).
Delivery Systems and Novel Applications
- Liposomal Delivery Systems: A study demonstrated the use of 3,7-diazabicyclo[3.3.1]nonane derivatives in designing molecular switches for liposomal delivery systems. These switches can stimulate the fast release of water-soluble compounds from liposomal containers under specific conditions, such as pH changes (Veremeeva et al., 2021).
Safety and Hazards
properties
IUPAC Name |
tert-butyl 3,7-diazabicyclo[3.3.1]nonane-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14-7-9-4-10(8-14)6-13-5-9/h9-10,13H,4-8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFVNQMTWYYKBES-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CC(C1)CNC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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